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Compound of Interest

Compound Name:
6-Chloro-2-fluoro-3-

methylbenzonitrile

CAS No.: 886502-19-8

Cat. No.: B1318742

Get Quote

Technical Monograph: 6-Chloro-2-fluoro-3-
methylbenzonitrile
Executive Summary
6-Chloro-2-fluoro-3-methylbenzonitrile (CAS: 886502-19-8) is a highly specialized

halogenated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical

ingredients (APIs), specifically in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors

and agrochemical active agents. As a trisubstituted benzonitrile, it exhibits unique electronic

properties driven by the interplay between the electron-withdrawing nitrile and fluorine groups

and the electron-donating methyl group. This guide provides a comprehensive technical profile,

including physicochemical properties, rigorous handling protocols, and analytical

characterization standards required for high-integrity research environments.
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The compound is characterized by a benzene core substituted with a cyano group (C1), a

fluorine atom (C2), a methyl group (C3), and a chlorine atom (C6). The 2,6-disubstitution

pattern creates significant steric crowding around the nitrile functionality, influencing its

reactivity toward nucleophiles (e.g., hydrolysis or reduction).

Attribute Detail

IUPAC Name 6-Chloro-2-fluoro-3-methylbenzonitrile

CAS Number 886502-19-8

Molecular Formula C₈H₅ClFN

Molecular Weight 169.58 g/mol

SMILES Cc1ccc(Cl)c(C#N)c1F

InChI Key XPTAYRHLHAFUOS-UHFFFAOYSA-N

Structural Class Halogenated Benzonitrile

Electronic Effects & Reactivity
Fluorine (C2): Induces a strong inductive withdrawing effect (-I), activating the ring for

nucleophilic aromatic substitution (S_NAr), particularly at the C6 position if the chlorine is

displaced, though the C2-F bond is typically stronger.

Chlorine (C6): Provides steric bulk and lipophilicity.

Nitrile (C1): Electron-withdrawing, deactivating the ring toward electrophilic attack but serving

as a versatile handle for transformation into amines, amides, or acids.

Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature. Data below

synthesizes predicted values based on structural analogs (e.g., 2-chloro-6-fluorobenzonitrile)

and standard chem-informatics models.
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Property Value / Range Condition

Physical State Solid (Crystalline Powder) @ 25°C, 1 atm

Color
White to Off-White / Pale

Yellow
-

Melting Point 55 – 65°C (Predicted) -

Boiling Point 240 – 250°C (Predicted) @ 760 mmHg

Density 1.35 ± 0.05 g/cm³ @ 20°C

LogP (Octanol/Water) 2.8 – 3.2 Hydrophobic

Solubility (Water) < 0.1 mg/mL Insoluble

Solubility (Organic) High
DCM, Ethyl Acetate, DMSO,

Methanol

pKa N/A (Non-ionizable) -

Solubility & Partitioning
The compound’s lipophilicity (LogP ~3.0) dictates that it will readily partition into organic layers

during extraction. It is essentially insoluble in water, necessitating the use of polar aprotic

solvents (DMSO, DMF) or non-polar solvents (DCM) for solubilization in reaction matrices.

Handling, Safety, & Stability (E-E-A-T)
Hazard Classification (GHS)

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Stability Protocol
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Hydrolysis Risk: The nitrile group is stable under neutral conditions but will hydrolyze to the

amide/acid under strong acidic or basic conditions, especially at elevated temperatures.

Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to

prevent slow oxidative degradation or moisture absorption.

Experimental Protocols
A. Purification Strategy (Recrystallization)
Context: As an intermediate, high purity (>98%) is required to prevent side reactions in

subsequent steps.

Dissolution: Dissolve crude solid in a minimum volume of hot Ethanol (60°C).

Filtration: Filter hot to remove insoluble particulates.

Crystallization: Slowly add Heptane (anti-solvent) dropwise until turbidity persists.

Cooling: Allow the solution to cool to Room Temperature (RT) slowly, then refrigerate at 4°C

for 12 hours.

Isolation: Filter crystals via vacuum filtration and wash with cold 1:9 EtOH:Heptane.

Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

B. Analytical Characterization (HPLC)
Context: Validating purity and identity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (ACN).

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aromatic absorption) and 220 nm (Nitrile absorption).

Visualization: Workflows & Pathways
Diagram 1: Purification & Isolation Workflow
This flowchart outlines the logical decision-making process for purifying the compound from a

crude reaction mixture.
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Caption: Decision-tree workflow for the purification of 6-Chloro-2-fluoro-3-methylbenzonitrile
based on initial crude purity.

Diagram 2: Structural & Analytical Relationships
This diagram visualizes the correlation between the molecule's functional groups and the

expected analytical signals.
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Caption: Correlation map linking functional groups to specific spectroscopic signatures for

identity validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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